molecular formula C12H12N2O2 B1295104 1,2-Dipyridin-4-ylethane-1,2-diol CAS No. 5486-06-6

1,2-Dipyridin-4-ylethane-1,2-diol

Cat. No.: B1295104
CAS No.: 5486-06-6
M. Wt: 216.24 g/mol
InChI Key: DHKSJSQSVHHBPH-RYUDHWBXSA-N
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Description

1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It consists of an ethane-1,2-diol (ethylene glycol) backbone with two pyridine rings attached at the fourth position of each carbon. This structure suggests potential for hydrogen bonding due to the hydroxyl groups and aromatic interactions with the pyridyl rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipyridin-4-ylethane-1,2-diol typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired diol .

Industrial Production Methods

the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipyridin-4-ylethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dipyridin-4-ylethane-1,2-diol is primarily used as a research chemical. Its applications include:

Mechanism of Action

There is limited research available on the mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol. its structure suggests potential interactions through hydrogen bonding and aromatic interactions with other molecules. Further research is needed to elucidate its specific molecular targets and pathways.

Properties

CAS No.

5486-06-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol

InChI

InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12-/m0/s1

InChI Key

DHKSJSQSVHHBPH-RYUDHWBXSA-N

SMILES

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O

Isomeric SMILES

C1=CN=CC=C1[C@@H]([C@H](C2=CC=NC=C2)O)O

Canonical SMILES

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O

Key on ui other cas no.

6950-04-5

Origin of Product

United States

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